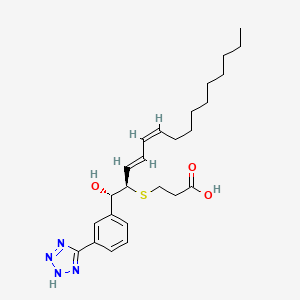

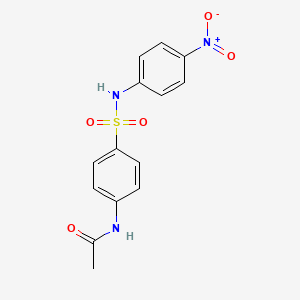

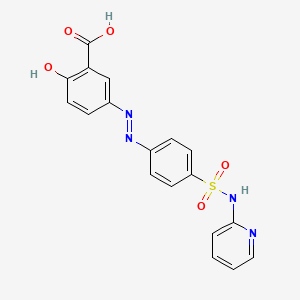

![molecular formula C20H18FN5O3S3 B1682786 (E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

Overview

Description

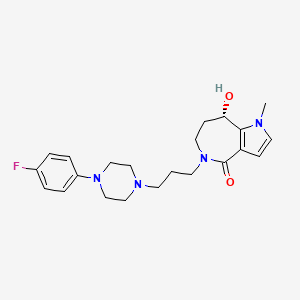

Prostaglandin E2 (PGE2; ) evokes distinct responses through four different ‘E prostanoid’ (EP) receptors. EP2 is a G protein-coupled receptor that has diverse roles, including those in cancer, inflammation, and neuroprotection. TG6-129 is an antagonist of the EP2 receptor, suppressing PGE2-induced elevation of cAMP in cells expressing EP2 with an IC50 value of 1.6 µM. It is without effect on EP4, DP1, IP, and β2-adrenergic receptors. TG6-129 reduces the expression of COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α induced by the EP2-selective agonist butaprost in P388D1 macrophages. It has low cell cytotoxicity (CC50 = 326 µM), prolonged plasma half-life, and does not cross the blood-brain barrier.

TG6-129 is an antagonist of the EP2 receptor, suppressing PGE2-induced elevation of cAMP in cells expressing EP2 with an IC50 value of 1.6 µM. It is without effect on EP4, DP1, IP, and β2-adrenergic receptors. TG6-129 reduces the expression of COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α induced by the EP2-selective agonist butaprost in P388D1 macrophages.

Scientific Research Applications

Antiproliferative Activities

A study focused on the synthesis of pyrazole-sulfonamide derivatives, including compounds structurally related to the specified chemical, demonstrated promising antitumor activities. These compounds were particularly effective against rat brain tumor cells (C6), with some showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Carbonic Anhydrase Inhibitors

Another research elaborated on the synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides, aimed as potent and selective inhibitors of human carbonic anhydrase I and II. These inhibitors are relevant for therapeutic interventions in conditions like glaucoma, where inhibition of carbonic anhydrase can alleviate symptoms (Tuğrak et al., 2020).

DHFR Inhibitors

Research on novel thiazoles and [1,3,4]thiadiazoles incorporating a sulfonamide group targeted dihydrofolate reductase (DHFR) inhibitors. These compounds, through their synthesis and molecular docking studies, were evaluated for antimicrobial, anticancer, and DHFR inhibition potency, providing insights into structure-activity relationships (Riyadh et al., 2018).

Antimicrobial and Docking Study

A study on novel hybrids of sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds reported the synthesis and evaluation of antimicrobial activities. Molecular docking studies for these compounds were performed, indicating their potential against bacterial strains (Hussein, 2018).

Antiviral and Cytotoxic Activities

Research into pyrazole- and isoxazole-based heterocycles synthesized ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate derivatives, which showed significant antiviral activity against Herpes simplex type-1 (HSV-1), highlighting their therapeutic potential in viral infections (Dawood et al., 2011).

Mechanism of Action

Target of Action

TG6-129 primarily targets the EP2 receptor , a G protein-coupled receptor that plays diverse roles in various biological processes . The EP2 receptor is associated with prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution .

Mode of Action

TG6-129 acts as an antagonist of the EP2 receptor . It suppresses the elevation of cyclic AMP (cAMP) in cells expressing EP2 induced by PGE2, a prostaglandin . This interaction with its target leads to a series of changes in the cellular environment.

Biochemical Pathways

The interaction of TG6-129 with the EP2 receptor affects the prostaglandin signaling pathway . By antagonizing the EP2 receptor, TG6-129 can reduce the expression of several inflammatory markers, including COX-2, IL-1β, IL-12, IL-23, IL-6, and TNF-α . These changes can have significant downstream effects, potentially influencing various biological processes such as inflammation and pain perception .

Pharmacokinetics

The pharmacokinetic properties of TG6-129 are characterized by low cell cytotoxicity and a prolonged plasma half-life .

Result of Action

The action of TG6-129 leads to molecular and cellular effects that can have significant implications for health and disease. For instance, TG6-129 has been shown to reduce the expression of several inflammatory markers . In the context of neuroblastoma, TG6-129 has been found to substantially impair the growth of human neuroblastoma xenografts and the associated angiogenesis in mice .

properties

IUPAC Name |

(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S3/c1-2-18-24-25-20(31-18)26-32(28,29)16-10-8-15(9-11-16)22-19(30)23-17(27)12-5-13-3-6-14(21)7-4-13/h3-12H,2H2,1H3,(H,25,26)(H2,22,23,27,30)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSMVOANBVDZNG-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

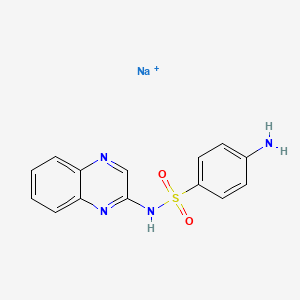

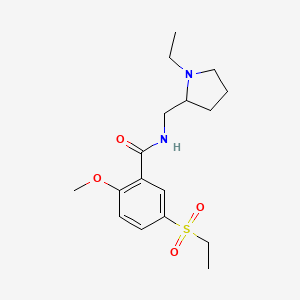

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)